molecular formula C29H15N7O6 B6114755 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)

3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)

Cat. No. B6114755
M. Wt: 557.5 g/mol
InChI Key: BTRSMYZYAURYNU-UHFFFAOYSA-N
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Description

3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one), also known as ADNIDNI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ADNIDNI is a member of the bis-indole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) involves the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) binds to the enzyme's active site, preventing it from functioning correctly, leading to DNA damage and cell death. Additionally, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to induce oxidative stress and inhibit angiogenesis, further contributing to its anti-cancer properties.
Biochemical and physiological effects:
3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been shown to possess anti-inflammatory, anti-microbial, and anti-viral properties. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is its high potency and selectivity against cancer cells. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has also been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)'s mechanism of action involves the inhibition of DNA topoisomerase II, which is also targeted by several chemotherapeutic agents, leading to potential drug resistance.

Future Directions

Several future directions can be explored in 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) research. One potential direction is the development of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)-based drug delivery systems that can improve its solubility and bioavailability. Another potential direction is the combination of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) with other chemotherapeutic agents to improve its efficacy and overcome drug resistance. Additionally, further studies can be conducted to explore 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one)'s potential applications in other fields, such as immunology and microbiology.
Conclusion:
In conclusion, 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is a synthetic compound that has shown significant potential in various scientific research applications. Its anti-tumor activity, anti-inflammatory, anti-microbial, and anti-viral properties make it a potential candidate for cancer therapy and the treatment of various diseases. However, further studies are needed to explore its potential applications fully and overcome its limitations.

Synthesis Methods

The synthesis of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) involves the reaction between 3,6-diaminoacridine and 5-nitroisatin in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) as the final product. The synthesis of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has been optimized to achieve high yields and purity, making it suitable for various applications.

Scientific Research Applications

3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has shown promising results in various scientific research applications. One of the most significant applications of 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) is in the field of cancer research. Studies have shown that 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3,3'-(3,6-acridinediyldinitrilo)bis(5-nitro-1,3-dihydro-2H-indol-2-one) works by inducing cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-nitro-3-[6-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]acridin-3-yl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H15N7O6/c37-28-26(20-12-18(35(39)40)5-7-22(20)33-28)30-16-3-1-14-9-15-2-4-17(11-25(15)32-24(14)10-16)31-27-21-13-19(36(41)42)6-8-23(21)34-29(27)38/h1-13H,(H,30,33,37)(H,31,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSMYZYAURYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=C4C5=C(C=CC(=C5)[N+](=O)[O-])NC4=O)C=C21)N=C6C7=C(C=CC(=C7)[N+](=O)[O-])NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H15N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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